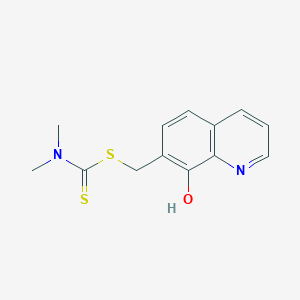
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of 8-hydroxyquinoline, a compound with a rich history of biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate typically involves the reaction of 8-hydroxyquinoline with dimethylcarbamodithioic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups, expanding the compound’s utility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with enhanced biological activity .
Scientific Research Applications
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological research.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the development of materials for optoelectronic devices and as a chelating agent in various industrial processes
Mechanism of Action
The mechanism of action of (8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. Additionally, it may interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
Quinoline N-oxides: Oxidized derivatives with enhanced antimicrobial properties.
Dimethylcarbamodithioic acid derivatives: Compounds with similar chemical structures and applications.
Uniqueness
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate stands out due to its unique combination of the 8-hydroxyquinoline moiety and the dimethylcarbamodithioate group. This combination enhances its biological activity and expands its range of applications compared to similar compounds .
Properties
CAS No. |
87236-69-9 |
|---|---|
Molecular Formula |
C13H14N2OS2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(8-hydroxyquinolin-7-yl)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C13H14N2OS2/c1-15(2)13(17)18-8-10-6-5-9-4-3-7-14-11(9)12(10)16/h3-7,16H,8H2,1-2H3 |
InChI Key |
KCMAPLVTPZQOTN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SCC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)

![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
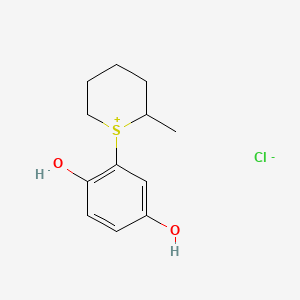
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
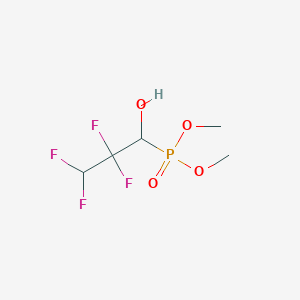
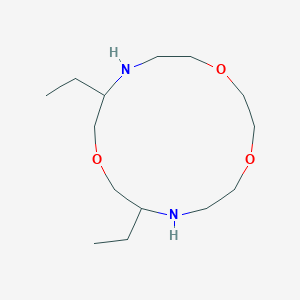
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
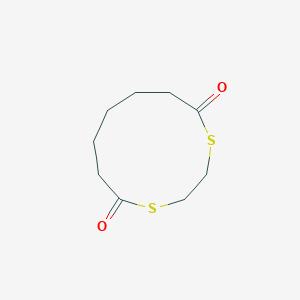
![Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate](/img/structure/B14396458.png)
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)
